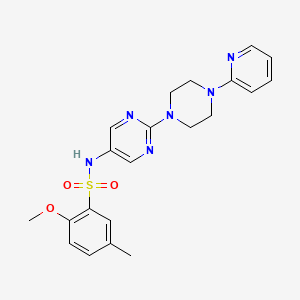
2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N6O3S with a molecular weight of 440.5 g/mol. Its structural components include a benzenesulfonamide moiety, a pyrimidine ring, and a piperazine derivative, which are significant for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3S |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 1428349-24-9 |
Antidiabetic Potential
Research indicates that derivatives similar to this compound may exhibit PPAR-γ agonist activity , which is essential for insulin sensitization. In studies involving 3T3-L1 cells, compounds in this class have shown significant adipogenic activity, suggesting their potential role in treating type 2 diabetes by enhancing insulin sensitivity and glucose uptake .
Anti-inflammatory Effects
There is evidence that compounds with similar sulfonamide structures can exhibit anti-inflammatory properties. For instance, studies have demonstrated that certain benzenesulfonamide derivatives can inhibit inflammatory pathways, potentially through modulation of cytokine release and reduction of oxidative stress . The anti-inflammatory activity is crucial for conditions associated with metabolic syndrome, where inflammation plays a significant role.
The mechanism by which this compound exerts its effects likely involves:
- PPAR Activation : As a PPAR-γ agonist, it may enhance the transcription of genes involved in glucose and lipid metabolism.
- Inhibition of Inflammatory Mediators : The compound might inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Modulation of Adipogenesis : By promoting adipocyte differentiation, it could help in managing obesity-related metabolic disorders.
Case Studies
Several studies have explored the biological activities of related compounds:
- A study reported that certain benzenesulfonamide derivatives demonstrated substantial reduction in blood glucose levels in diabetic mouse models, indicating potential efficacy in diabetes management .
- Another investigation highlighted the anti-inflammatory properties of sulfonamide derivatives in models of induced inflammation, showing reduced edema and inflammatory cell infiltration .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including those similar to 2-methoxy-5-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Antimicrobial Activity
Research indicates that certain benzenesulfonamide derivatives exhibit antimicrobial properties. For instance, studies on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated significant activity against Mycobacterium tuberculosis. This suggests that compounds structurally related to this compound may also possess similar antimicrobial effects .
Neurological Applications
The piperazine moiety within the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored for their effects on serotonin receptors, which are crucial in managing conditions such as anxiety and depression. The unique structure of this compound may enhance its selectivity and efficacy in targeting specific neurological pathways .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Sulfonamide Group : This is achieved by reacting an amine with a sulfonyl chloride.
- Pyrimidine and Piperazine Integration : The introduction of pyrimidine and piperazine rings can be accomplished through nucleophilic substitution reactions or coupling methods.
- Final Modifications : Additional functional groups may be introduced to enhance solubility and bioactivity.
Case Study 1: Anticancer Evaluation
A study evaluating a series of benzenesulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds based on their structural features .
Case Study 2: Antimicrobial Screening
In another investigation, a library of substituted benzenesulfonamides was screened for antimicrobial activity against M. tuberculosis. Compounds with structural similarities to the target compound demonstrated promising results, indicating that further exploration into this class of compounds could yield effective treatments for resistant bacterial strains .
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-16-6-7-18(30-2)19(13-16)31(28,29)25-17-14-23-21(24-15-17)27-11-9-26(10-12-27)20-5-3-4-8-22-20/h3-8,13-15,25H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJGPLRFIQVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













